
Vitamin e succinate
Overview
Description
Vitamin E succinate (VES), also known as α-tocopheryl succinate, is a semi-synthetic ester derivative of α-tocopherol (α-TOH), the most biologically active form of vitamin E . Unlike α-TOH, which primarily functions as a lipid-soluble antioxidant, VES exhibits unique pro-apoptotic and antitumor properties. Its structure consists of a succinic acid moiety esterified to the hydroxyl group of α-TOH, conferring distinct physicochemical properties such as enhanced stability and selective uptake by cancer cells . Preclinical studies demonstrate that VES induces apoptosis in various cancer types (e.g., breast, colon, melanoma) via mitochondrial disruption, inhibition of NF-κB, and modulation of pro-apoptotic signaling pathways (e.g., Fas, Bax, caspase activation) . Importantly, VES shows minimal toxicity to normal cells, making it a promising candidate for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vitamin E succinate can be synthesized through the esterification of vitamin E with succinic anhydride. The reaction typically involves the use of a solvent such as tert-butanol and a catalyst like dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of around 40°C, and the yield of this compound can reach up to 94.4% under optimal conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where vitamin E is reacted with succinic anhydride in the presence of a suitable solvent and catalyst. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Vitamin E succinate undergoes several types of chemical reactions, including:
Oxidation: As an antioxidant, this compound can undergo oxidation reactions where it donates electrons to neutralize free radicals.
Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.
Substitution: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield vitamin E and succinic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as ascorbic acid can be used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: The major products are oxidized forms of vitamin E.
Reduction: The reduced form of vitamin E.
Substitution: Vitamin E and succinic acid.
Scientific Research Applications
Case Studies
- A study demonstrated the efficacy of VES in reducing tumor growth in cervical cancer models by modulating the CD47-SIRPα pathway, which is crucial for immune evasion by tumors .
- Another significant study highlighted VES's role in enhancing the effects of chemotherapy in pancreatic cancer by targeting survivin signaling pathways .
Protective Effects Against Oxidative Stress
This compound also serves as a protective agent against oxidative stress induced by radiation exposure. Experimental studies have shown that VES can mitigate radiation-induced damage in human epithelial cells, suggesting its potential as a countermeasure against radiation toxicity .
Delivery Mechanisms
Given its lipophilicity, which limits bioavailability, innovative delivery systems have been explored to enhance the therapeutic efficacy of VES:
- Nanotechnology : Researchers are investigating nanocarrier systems to improve the delivery and bioavailability of VES. These systems can facilitate targeted delivery to tumor sites while minimizing systemic toxicity .
Summary Table of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | Induces apoptosis via Fas pathway | Effective against breast and pancreatic cancers |
Tumor Growth Inhibition | Targets mitochondrial pathways | Reduces tumor size and enhances chemotherapy |
Radiation Protection | Mitigates oxidative stress | Protects human epithelial cells from radiation |
Delivery Mechanisms | Utilizes nanotechnology for improved bioavailability | Enhances therapeutic efficacy |
Future Perspectives
The ongoing research into this compound suggests promising avenues for its application in clinical settings, particularly in oncology. Further studies are needed to elucidate its full potential and optimize delivery methods.
Mechanism of Action
The mechanism of action of vitamin E succinate involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby protecting cells from oxidative damage.
Apoptosis Induction: this compound can induce apoptosis in cancer cells by activating pathways such as the mitochondrial pathway and upregulating pro-apoptotic proteins.
Gene Regulation: It can modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity of vitamin E derivatives depends on their chemical modifications. Key analogs include:
Mechanisms and Efficacy in Cancer Therapy
- VES vs. α-TOH: VES induces apoptosis in cancer cells via mitochondrial destabilization, while α-TOH lacks this activity and may even exhibit anti-apoptotic effects . In colon cancer xenograft models, VES reduced tumor growth by 60–70% compared to α-TOH (20–30%) by enhancing caspase-3 activation and suppressing proliferation .
- VES vs. The succinate group’s free carboxyl moiety is critical for pro-apoptotic signaling, which acetate and nicotinate lack .
- Ether Analogs: Ether-linked derivatives (e.g., TPGS) resist enzymatic hydrolysis, enabling oral administration.
Synergistic Effects with Chemotherapy
VES enhances the efficacy of chemotherapeutic agents:
- In HER2-positive breast cancer cells, VES (10 mg/L) combined with paclitaxel (100 nM) increased apoptosis rates to 65% (vs. 30–40% for single agents) .
- VES synergized with doxorubicin in gastric cancer by upregulating Fas and Bax expression, amplifying caspase-8/9 activation .
Pharmacokinetics and Bioavailability
- VES is hydrolyzed to α-TOH in the liver, providing antioxidant benefits while retaining its antitumor activity .
Research Findings and Clinical Implications
- Selectivity : VES targets cancer cells by exploiting their acidic microenvironment. At tumor pH (~6.5), VES becomes protonated, facilitating cellular uptake and mitochondrial accumulation .
- Overcoming Drug Resistance : VES induces apoptosis in multidrug-resistant leukemia cells (K562/ADM) by downregulating Bcl-2 and upregulating Fas, bypassing p53-dependent pathways .
Biological Activity
Vitamin E succinate (VES), also known as alpha-tocopheryl succinate, is a synthetic derivative of vitamin E, specifically designed to enhance its biological activity. Unlike its parent compound, alpha-tocopherol, VES exhibits unique pharmacological properties, particularly in cancer therapy. This article explores the biological activity of VES, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Anticancer Properties
- Induction of Apoptosis : VES has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways involved in cell survival and proliferation. For instance, VES inhibits the expression of survivin and X-linked inhibitor of apoptosis proteins (XIAP), leading to enhanced apoptotic signaling in pancreatic cancer cells .
- Inhibition of Proliferation : Research indicates that VES effectively reduces the proliferation of various cancer cell lines, including breast and prostate cancer cells. In studies involving BT-20 human breast cancer cells, VES was found to inhibit cell cycle progression and increase markers of apoptosis .
- Modulation of Cellular Signaling : VES interacts with multiple cellular pathways. For example, it has been shown to inhibit the androgen receptor function in prostate cancer cells, which is crucial for tumor growth and survival . Additionally, it alters inflammatory cytokine levels, enhancing the immune response against tumors .
Protective Effects Against Oxidative Stress
VES also acts as an antioxidant, protecting cells from oxidative stress induced by radiation and other environmental factors. Studies have demonstrated its efficacy in reducing oxidative damage in human breast epithelial cells exposed to radiation . This protective mechanism is vital for maintaining cellular integrity and function during cancer treatments.
Case Studies and Clinical Trials
- Pancreatic Cancer : A study investigated the effects of VES on pancreatic cancer cells (PANC-1). Results showed that VES significantly inhibited cell growth and induced apoptosis through downregulation of survivin . The combination of VES with siRNA targeting survivin further enhanced these effects.
- Cervical Cancer : In a study involving HeLa cervical cancer cells, VES reduced tumor growth in vivo by inhibiting the CD47-SIRPα pathway. This pathway is crucial for tumor immune evasion, suggesting that VES not only has direct anticancer effects but also modulates immune responses .
- Breast Cancer : Clinical research highlighted that VES could enhance the effectiveness of other anticancer agents by acting synergistically with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), leading to improved therapeutic outcomes in breast cancer models .
Summary of Key Studies
Study Focus | Cancer Type | Key Findings |
---|---|---|
Neuzil et al. (2011) | Pancreatic Cancer | Induced apoptosis via survivin downregulation |
Wafai et al. (2002) | Breast Cancer | Inhibited proliferation; enhanced TRAIL efficacy |
Zhang et al. (2020) | Cervical Cancer | Reduced tumor growth via CD47-SIRPα modulation |
Q & A
Basic Research Questions
Q. What experimental designs are optimal for synthesizing Vitamin E succinate with high yield and purity?
Methodological Answer: Synthesis optimization requires systematic parameter testing. For example, orthogonal experiments (e.g., L9 orthogonal array) can evaluate variables like molar ratios (Vitamin E to succinic anhydride), catalyst dosage (e.g., 4-dimethylaminopyridine (DMAP) at 1–5 mol%), solvent volume (e.g., dichloromethane), reaction time (4–12 hours), and temperature (30–70°C) . HPLC analysis with C18 columns (mobile phase: methanol/water) and UV detection at 285 nm validates purity and yield . Statistical tools like ANOVA or response surface methodology (RSM) help identify significant factors and interactions .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should follow ICH guidelines (Q1A) by exposing samples to accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH). Use HPLC to monitor degradation products (e.g., free tocopherol or succinic acid) and kinetic modeling (zero/first-order decay equations) to estimate shelf life. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability .
Q. What analytical techniques are best suited for quantifying this compound in complex biological matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides high specificity and sensitivity (LOD: 0.1 ng/mL). For in vitro studies, reverse-phase HPLC with fluorescence detection (excitation 290 nm, emission 330 nm) is cost-effective. Validate methods using spike-and-recovery experiments in plasma/tissue homogenates, with precision (CV < 15%) and accuracy (85–115%) criteria .
Advanced Research Questions
Q. What molecular mechanisms underlie the pro-apoptotic effects of this compound in cancer cells?
Methodological Answer: Mechanistic studies require multi-omics approaches:
- Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., Fas, Bax/Bcl-2 ratio) in treated vs. untreated cells .
- Proteomics: Western blotting for caspase-3/9 activation and PARP cleavage.
- Functional assays: Flow cytometry (Annexin V/PI staining) to quantify apoptosis and mitochondrial membrane potential (JC-1 dye) .
- Controls: Include α-tocopherol as a negative control to isolate succinate-specific effects .
Q. How does this compound modulate tumor dormancy in vivo, and what experimental models best capture this phenomenon?
Methodological Answer: Use syngeneic mouse models (e.g., 4T1 breast cancer) to study dormancy. Administer this compound intraperitoneally (50–100 mg/kg/day) and monitor tumor volume via caliper measurements. Employ bioluminescence imaging (BLI) for non-invasive tracking. Histopathological analysis (H&E staining) and immunohistochemistry (Ki-67, CD31) assess proliferation and angiogenesis. Compare results to PEGylated derivatives (e.g., PEG-350-succinate-Vitamin E) for bioavailability improvements .
Q. How can conflicting data on this compound’s dose-dependent cytotoxicity be resolved?
Methodological Answer: Address contradictions via:
- Dose-response curves: Test 10 nM–100 μM in multiple cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays.
- Mechanistic context: Differentiate ROS-dependent vs. ROS-independent pathways using ROS scavengers (NAC) .
- Data normalization: Use cell count normalization (Hoechst 33342 DNA staining) to avoid artifacts from proliferation rate variations .
Q. What in vitro and in vivo models are optimal for studying the immunomodulatory effects of this compound?
Methodological Answer:
- In vitro: Co-culture systems (e.g., PBMCs with cancer cells) to assess cytokine secretion (ELISA for IL-6, TNF-α) and T-cell activation (CD69/CD25 flow cytometry).
- In vivo: Use transgenic models (e.g., NSG mice reconstituted with human immune cells) to evaluate tumor-infiltrating lymphocytes (TILs) via FACS analysis .
Q. Key Research Gaps
- Structural-Activity Relationships (SAR): Limited data on how esterification site (C6 vs. C13) affects bioactivity .
- Combination Therapies: Synergy with chemotherapeutics (e.g., doxorubicin) needs dose-escalation studies .
- Long-Term Toxicity: Chronic exposure effects in non-cancerous tissues remain understudied .
Properties
IUPAC Name |
4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35/h22-24H,9-21H2,1-8H3,(H,34,35)/t23-,24-,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELOKBJPULMYRW-NJQVLOCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O5 | |
Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026151 | |
Record name | d-alpha-Tocopheryl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D-alpha-tocopheryl acid succinate is a white powder. (NTP, 1992) | |
Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
Without further evidence to suggest otherwise, alpha-tocpherol succinate is generally believed to undergo a logical de-esterification in the gastrointestinal tract before being subsequently absorbed as free tocopherol. The free alpha-tocopherol is therefore available and capable of the following activities. Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time, however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications. Furthermore, there are ongoing studies that demonstrate alpha-tocopherol succinate's unique possession of capabilities that allow it to induce differentiation, inhibit proliferation and apoptosis in cancer cells, enhance the growth-inhibitory effect of ionizing radiation, hyperthermia, and some chemotherapeutic agents and biological response modifiers on tumor cells, all the while protecting normal cells against any adverse effects. Despite being able to demonstrate such effects on animal and human cells in culture, the value of these effects has not drawn significant attention from researchers and clinicians and nor has the specific mechanisms of action been elucidated. Additionally, other studies have also shown that alpha-tocopherol succinate seemingly possesses an ability exclusive from other tocopherol esters to inhibit and minimize prostaglandin E2 production in human lung epithelial cells. Considering increased prostaglandin E2 production has been observed frequently in lung cancer patients, there may be another avenue in which alpha-tocopherol succinate may be able to treat lung cancer. Nevertheless, the possibility of such activity requires further elucidation. | |
Record name | alpha-Tocopherol succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14001 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4345-03-3, 17407-37-3 | |
Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vitamin E succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4345-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Tocopherol succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004345033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vitamin E succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Tocopherol succinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14001 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Butanedioic acid, 1-[(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | d-alpha-Tocopheryl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-tocopheryl hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl] hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-TOCOPHEROL SUCCINATE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU4B53JYVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
169 to 171 °F (NTP, 1992) | |
Record name | D-ALPHA-TOCOPHERYL ACID SUCCINATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.